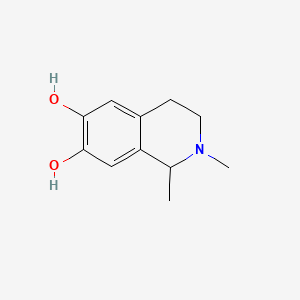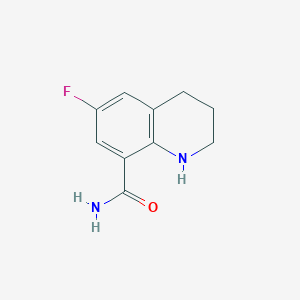
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide is a fluorinated derivative of tetrahydroquinoline
Preparation Methods
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline.
Amidation: The carboxamide group is introduced via amidation reactions, often using reagents such as ammonia or amines in the presence of coupling agents.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amide positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, which may result in different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks both the fluorine and carboxamide groups, making it less potent in certain applications.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Contains an additional oxo group, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H11FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h4-5,13H,1-3H2,(H2,12,14) |
InChI Key |
RRDZQYSOKVCFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)C(=O)N)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



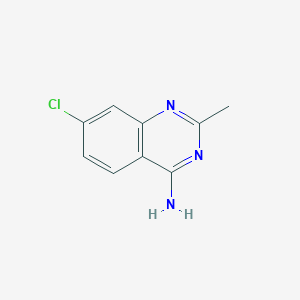
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
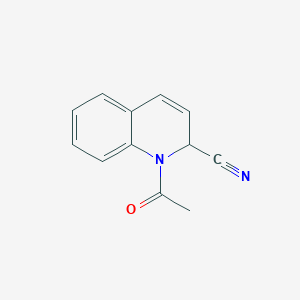



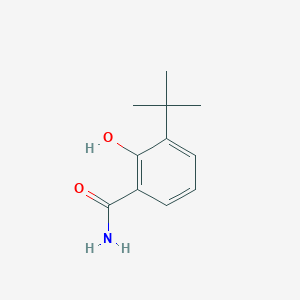
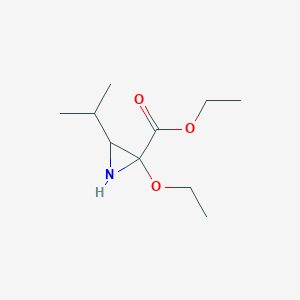


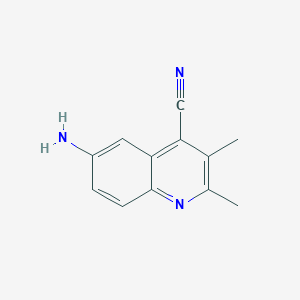
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
